![molecular formula C5H13NO3S B2510574 N-(2-hydroxypropyl)-N-methylmethanesulfonamide CAS No. 106894-77-3](/img/structure/B2510574.png)
N-(2-hydroxypropyl)-N-methylmethanesulfonamide
Overview
Description
“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a hydrophilic and biocompatible polymer typically used in biomedical and pharmaceutical applications, such as drug delivery, targeted therapy, imaging, and tissue engineering . It has unique and tunable properties .
Synthesis Analysis
Hyperbranched N-(2-hydroxypropyl)methacrylamide (HB-HPMA) polymers were synthesized using the same starting materials but varying the conditions to provide different physical properties in terms of molecular weight and particle size .
Chemical Reactions Analysis
Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .
Physical And Chemical Properties Analysis
Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) has enhanced properties, biocompatibility, high rigidity (with a glass transition temperature of more than 350 K), low density, and low immunogenicity .
Scientific Research Applications
Drug Delivery Systems
HPMSA has been explored as a component in drug delivery systems. Its hydrophilic nature and biocompatibility make it suitable for encapsulating and delivering therapeutic agents. Researchers have investigated HPMSA-based nanoparticles, micelles, and liposomes for targeted drug delivery to specific tissues or cells .
Catalyst in Urethane Foam Production
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine (a derivative of HPMSA) serves as a catalyst in the production of urethane foams. These foams find applications in insulation, packaging, and construction materials .
Thermo-Responsive Drug Solubilization
HPMSA derivatives have been employed in thermally active polymeric drug delivery systems. These systems utilize HPMSA polymers, which are non-immunogenic and biocompatible, allowing for functionalization and thermo-responsive behavior .
Mechanism of Action
Target of Action
N-(2-hydroxypropyl)-N-methylmethanesulfonamide, also known as HPMA, is a versatile compound that has been used in the development of various drug delivery systems . The primary targets of HPMA are often dependent on the specific drug or therapeutic agent that it is conjugated with. For instance, when conjugated with doxorubicin, a chemotherapeutic agent, the target is typically cancer cells . In another example, HPMA copolymers have been shown to interact with proteins such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .
Mode of Action
The mode of action of HPMA is primarily based on its ability to alter the pharmacokinetics and biodistribution of the drug it is attached to . When conjugated with a drug, HPMA can enhance the drug’s stability, prolong its circulation time in the bloodstream, and improve its distribution within the body . For instance, HPMA copolymers have been shown to be taken up by cells via pinocytosis, after which the drug is released intracellularly by lysosomal enzymes .
Biochemical Pathways
The biochemical pathways affected by HPMA are largely dependent on the specific drug it is conjugated with. For example, when conjugated with doxorubicin, HPMA can affect pathways related to cell proliferation and apoptosis . .
Pharmacokinetics
HPMA has been shown to significantly alter the pharmacokinetics of the drugs it is conjugated with. For instance, HPMA copolymers have a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This allows for prolonged circulation of the drug in the bloodstream, potentially leading to improved therapeutic efficacy .
Result of Action
The result of HPMA’s action is primarily seen in its ability to enhance the therapeutic efficacy of the drugs it is conjugated with. By altering the pharmacokinetics and biodistribution of these drugs, HPMA can improve their stability, prolong their circulation time, and enhance their distribution within the body . This can lead to improved therapeutic outcomes, particularly in the context of cancer therapy .
Action Environment
The action of HPMA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and release of the drug from the HPMA copolymer . Additionally, factors such as the presence of certain enzymes can influence the rate at which the drug is released from the HPMA copolymer
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXGDONMSBJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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